N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-10-7-8-12(9-14(10)18)19-16(21)11(2)20-17(22)13-5-3-4-6-15(13)25(20,23)24/h3-9,11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEIOJZWJRUAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methylphenyl moiety and a dioxido-isothiazole group. Its molecular formula is , with a molecular weight of 320.76 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies demonstrated the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
3. Anti-inflammatory Effects
Studies have also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy in Animal Models : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to controls.
- Cancer Cell Line Studies : In vivo studies using xenograft models demonstrated that administration of this compound led to tumor size reduction and increased survival rates in treated groups compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, starting with the cyclization of thiourea derivatives or saccharin-based precursors. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Recrystallization may further improve purity .
- Yield optimization : Adjusting reaction time (12–24 hours) and stoichiometric ratios of intermediates (e.g., chloroacetyl chloride) .
Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm absence of unreacted starting materials .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
A combination of analytical methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.9 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 421.05) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (S=O stretch) .
- HPLC : Retention time comparison with standards to assess purity .
Cross-referencing these data ensures structural fidelity and batch consistency .
Q. What biological activities have been reported for this compound?
Preliminary studies on structurally related sultams and benzisothiazolones indicate:
- Antimicrobial activity : Inhibition of Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans .
- Anticancer potential : Moderate cytotoxicity against HeLa cells (IC₅₀: 25–50 µM) via apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition (50% at 10 µM) in macrophage models .
These activities are attributed to the 1,1-dioxido-3-oxobenzo[d]isothiazol moiety, which interacts with cellular redox systems .
Advanced Questions
Q. How do structural modifications of the chloro-methylphenyl group affect biological activity compared to analogs?
Comparative SAR studies highlight substituent-driven activity shifts:
| Substituent | Biological Activity (vs. Target Compound) | Key Difference |
|---|---|---|
| 4-Fluorophenyl | Reduced antimicrobial potency | Weaker electron withdrawal |
| 3-Nitrophenyl | Enhanced anticancer activity | Increased electrophilicity |
| Non-chlorinated phenyl | Loss of antifungal activity | Absence of Cl’s lipophilicity |
Chlorination at the 3-position enhances membrane penetration and target binding, as seen in MIC assays . Advanced SAR requires synthesizing analogs with varying halogens (e.g., Br, I) and testing in parallel bioassays .
Q. What computational strategies predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and density functional theory (DFT) are employed to:
- Identify binding poses with enzymes like COX-2 or bacterial dihydrofolate reductase .
- Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox-mediated cytotoxicity .
- Validate predictions via correlation with experimental IC₅₀ values (R² > 0.85 in COX-2 models) .
These methods guide lead optimization by prioritizing substituents with favorable binding energies (ΔG < −8 kcal/mol) .
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., overlapping NMR signals) are addressed via:
- 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
- HRMS fragmentation analysis : Confirm molecular ion clusters and rule out adducts .
- Repeat synthesis : Vary reaction conditions (e.g., solvent polarity) to isolate pure stereoisomers .
For example, a doublet at δ 4.10 ppm (NH) might split into multiplets if impurities persist, necessitating column re-runs .
Q. What experimental parameters critically influence synthetic yield in multi-step routes?
Key factors include:
- Temperature control : Maintaining 0–5°C during acyl chloride additions to prevent side reactions .
- Solvent polarity : DMF improves solubility of aromatic intermediates vs. THF .
- Catalyst use : Triethylamine (10 mol%) accelerates amide bond formation .
Yield improvements (from 45% to 72%) are achieved by optimizing these parameters and monitoring via TLC .
Q. How to design SAR studies to differentiate antimicrobial and anticancer mechanisms?
A multi-tiered approach is recommended:
- Synthesize analogs : Vary the chloro-methylphenyl group and isothiazolone core .
- Parallel bioassays : Test against E. coli (MIC) and MCF-7 cells (IC₅₀) under identical conditions .
- Mechanistic profiling : Measure ROS generation (antimicrobial) vs. caspase-3 activation (anticancer) .
For instance, nitro-substituted analogs may favor anticancer activity due to ROS overproduction, while chloro derivatives retain broad-spectrum antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
